3-Acetoxy-3',4'-dichlorobenzophenone
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Overview
Description
3-Acetoxy-3’,4’-dichlorobenzophenone is a synthetic compound that belongs to the family of benzophenones. It is characterized by the presence of two chlorine atoms and an acetoxy group attached to the benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy-3’,4’-dichlorobenzophenone can be synthesized through the acylation of 3,4-dichlorobenzoyl chloride with phenyl acetate. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like dichloromethane. The reaction proceeds as follows:
3,4-Dichlorobenzoyl chloride+Phenyl acetateAlCl33-Acetoxy-3’,4’-dichlorobenzophenone
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-3’,4’-dichlorobenzophenone involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’,4’-dichlorobenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of dichlorobenzoquinone derivatives.
Reduction: Formation of 3-acetoxy-3’,4’-dichlorobenzhydrol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-3’,4’-dichlorobenzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’,4’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Acetoxy-2’,4’-dichlorobenzophenone: Similar structure with chlorine atoms at different positions.
4,4’-Dichlorobenzophenone: Lacks the acetoxy group but has two chlorine atoms on the benzophenone core.
3,4-Dichlorobenzophenone: Lacks the acetoxy group but has two chlorine atoms on the benzophenone core.
Uniqueness
3-Acetoxy-3’,4’-dichlorobenzophenone is unique due to the presence of both the acetoxy group and the specific positioning of chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
[3-(3,4-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)11-5-6-13(16)14(17)8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPDAJSVJKSAGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641669 |
Source
|
Record name | 3-(3,4-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-32-0 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](3,4-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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